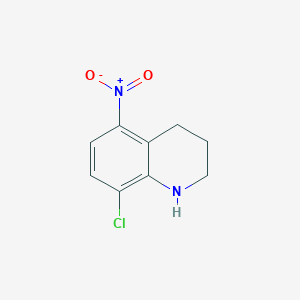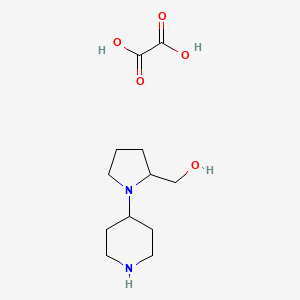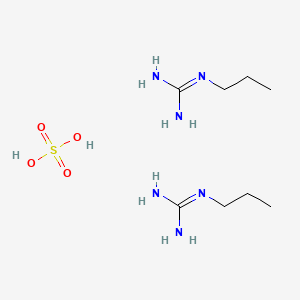![molecular formula C14H19BN2O2 B1457423 1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1644629-23-1](/img/structure/B1457423.png)
1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
The compound “1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine” is a pyrrolopyridine derivative with a boronic ester group. Pyrrolopyridines are a class of compounds that have been studied for their potential biological activities . The boronic ester group (tetramethyl-1,3,2-dioxaborolan-2-yl) is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrrolopyridine core with a boronic ester group attached. The exact structure would depend on the position of the boronic ester group on the pyrrolopyridine ring .Chemical Reactions Analysis
As a boronic ester, this compound could potentially participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Boronic esters are typically stable and can be stored under normal conditions .Applications De Recherche Scientifique
Suzuki-Miyaura Cross-Coupling Reactions
This compound is extensively used in Suzuki-Miyaura cross-coupling reactions , which are pivotal for creating carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and organic materials. The boronic ester group in the compound reacts with various halides under palladium catalysis to form biaryl compounds, which are core structures in many active pharmaceutical ingredients.
Protodeboronation
Protodeboronation of pinacol boronic esters, including 1-Methyl-7-azaindole-4-boronic acid pinacol ester, is a key step in the synthesis of complex molecules . This process involves the removal of the boron moiety from the molecule, which is essential for further functionalization or for the final deprotection step in the synthesis of target molecules.
Drug Discovery and Development
The compound serves as a precursor for the synthesis of various bioactive molecules. It has been used in the preparation of aminothiazoles as γ-secretase modulators , amino-pyrido-indol-carboxamides as potential JAK2 inhibitors for myeloproliferative disorders therapy , and pyridine derivatives as TGF-β1 and activin A signaling inhibitors .
Cancer Research
In oncology research, this boronic ester is utilized to develop MK-2461 analogs, which are inhibitors of c-Met kinase for the treatment of cancer . The ability to modify the boronic ester moiety allows for the creation of diverse analogs that can be screened for antitumor activity.
Material Science
In material science, the compound finds application in the synthesis of conjugated polymers and organic light-emitting diodes (OLEDs). The boronic ester functionality is crucial for introducing boron into the polymer backbone, which can alter the electronic properties of the material .
Chemical Synthesis
The compound is a versatile reagent in chemical synthesis, where it is used for transesterification reactions . This reaction is important for modifying ester groups, which can change the solubility and reactivity of a molecule, thereby affecting its overall properties and potential applications.
Homologation Reactions
Homologation reactions involving 1-Methyl-7-azaindole-4-boronic acid pinacol ester are significant for chain elongation processes . These reactions are used to add carbon units to a molecule, which is a fundamental transformation in the synthesis of complex organic compounds.
Radical Chemistry
The compound is also involved in radical chemistry, where it can participate in radical-polar crossover reactions . This type of reaction is useful for creating new carbon-carbon and carbon-heteroatom bonds, expanding the diversity of molecules that can be synthesized.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)11-6-8-16-12-10(11)7-9-17(12)5/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRBLULHLJISQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=NC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



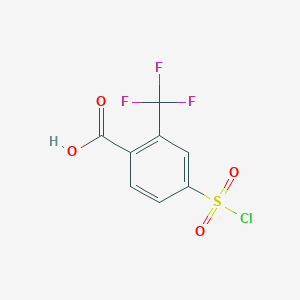

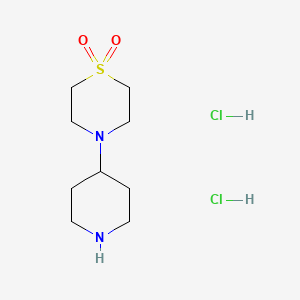
![2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1457349.png)

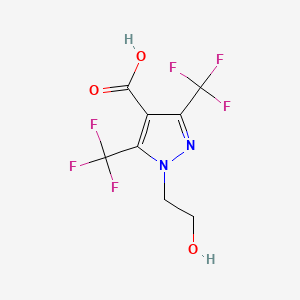
![3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1457352.png)

